molecular formula C12H15BrO2 B14062415 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14062415
M. Wt: 271.15 g/mol
InChI Key: CFESAHKXWINQQI-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of 3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce carboxylic acids.
  • Reduction reactions result in the formation of alcohols.

Scientific Research Applications

1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the hydroxymethyl group play crucial roles in the interaction with the enzyme’s active site, leading to inhibition of its function .

Comparison with Similar Compounds

    1-Bromo-3-(4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Bromo-3-(2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group directly attached to the phenyl ring.

    1-Bromo-3-(3,5-dimethylphenyl)propan-2-one: Similar structure but with two methyl groups on the phenyl ring.

Uniqueness: 1-Bromo-3-(5-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-bromo-3-[5-ethyl-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H15BrO2/c1-2-9-3-4-10(8-14)11(5-9)6-12(15)7-13/h3-5,14H,2,6-8H2,1H3

InChI Key

CFESAHKXWINQQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CO)CC(=O)CBr

Origin of Product

United States

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